molecular formula C16H15ClN4O B5627020 N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide

Cat. No.: B5627020
M. Wt: 314.77 g/mol
InChI Key: DLGKAXQSAURWDG-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, a chlorinated methylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide typically involves the following steps:

    Formation of Benzotriazole Ring: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Chlorination and Methylation: The benzotriazole derivative is then chlorinated and methylated to introduce the 3-chloro-4-methylphenyl group.

    Amidation: The final step involves the reaction of the chlorinated methylphenyl benzotriazole with propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of benzotriazole oxides.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole compounds.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The chlorinated methylphenyl group enhances the compound’s binding affinity and specificity, while the propanamide moiety contributes to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
  • N-(3-chloro-4-methylphenyl)-2-(4-methylphenoxy)propanamide
  • N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide

Uniqueness

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide stands out due to its unique combination of a benzotriazole ring and a chlorinated methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-3-16(22)18-11-5-7-14-15(8-11)20-21(19-14)12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGKAXQSAURWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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